6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-3-9-18-15(19)14-12(10(2)20-17-14)13(16-18)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMHBRHJMBONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)CC=C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323236 | |
| Record name | 3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
185333-65-7 | |
| Record name | 3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the pyridazine ring through cyclization reactions. The allyl, methyl, and phenyl groups are introduced through various substitution reactions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Pyridazine Ring Formation: The pyridazine ring is formed by cyclization of hydrazine derivatives with dicarbonyl compounds.
Substitution Reactions: The allyl, methyl, and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often involve continuous flow reactors to improve efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the allyl, methyl, or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with different substituents replacing the allyl, methyl, or phenyl groups.
Scientific Research Applications
6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives are highly dependent on substituents at positions 3, 4, and 6. Below is a comparative analysis:
Yield inferred from analogous one-pot synthesis in .
*Theoretical application based on structural similarity to PDE4 inhibitors in .
Key Observations:
- This may influence solubility and binding affinity in biological systems.
- Position 4 Substituents : Electron-withdrawing groups (e.g., p-chlorophenyl in 5g) enhance aldose reductase inhibition , whereas the plain phenyl in the target compound may reduce potency but improve synthetic accessibility.
- Synthetic Efficiency : The one-pot method for 3-methyl-4-phenyl derivatives achieves higher yields (74–87%) compared to styryl-substituted analogs (e.g., 44b at 57%) .
Biological Activity
6-Allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This compound belongs to the isoxazolo[3,4-d]pyridazinone class, which has been noted for its diverse biological activities, including modulation of neurotransmitter receptors and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features an isoxazole ring fused with a pyridazine moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Modulation of Metabotropic Glutamate Receptors (mGluRs)
Research has indicated that compounds within the isoxazolo[3,4-d]pyridazinone class exhibit selective positive modulation at various mGluR subtypes (specifically mGluR2 and mGluR5). This modulation may have implications for treating neurological disorders such as anxiety and schizophrenia. The binding affinities of these compounds can be enhanced through structural modifications aimed at accessing allosteric sites on the receptors .
2. Anti-inflammatory Properties
Studies have shown that related compounds demonstrate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound may possess similar properties, potentially making it a candidate for treating inflammatory diseases.
3. Antioxidant Activity
Compounds in this class have also been evaluated for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of a related isoxazolo[3,4-d]pyridazinone compound on rodent models. Results indicated significant anxiolytic effects at specific dosages, correlating with increased mGluR2 activity. The study concluded that these compounds could serve as potential anxiolytics in clinical settings .
Case Study 2: In vitro Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced TNF-alpha and IL-6 levels in macrophage cultures stimulated with LPS (lipopolysaccharide). This reduction highlights its potential application in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one?
The synthesis typically involves cyclization and functionalization steps. For example, benzylation of precursor compounds like 3-methyl-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one can introduce allyl groups at position 6 via nucleophilic substitution or metal-catalyzed coupling . Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to avoid side products, as demonstrated in analogous syntheses of substituted isoxazolopyridazinones . Characterization of intermediates using H/C NMR and mass spectrometry is critical for confirming structural integrity .
Q. How is structural confirmation performed for this compound and its derivatives?
X-ray crystallography and NMR spectroscopy are primary tools. For example, H NMR (400 MHz, CDCl) of related compounds shows distinct signals for allyl protons (δ ~5.5–6.0 ppm) and aromatic substituents (δ ~7.2–7.8 ppm), while C NMR confirms carbonyl (δ ~170 ppm) and isoxazole ring carbons . X-ray data (e.g., bond lengths and angles) validate the fused isoxazole-pyridazinone core, as seen in structurally similar compounds .
Q. What preliminary biological assays are recommended for evaluating therapeutic potential?
Aldose reductase (AR) inhibition assays are a common starting point, given the activity of isoxazolopyridazinones in this context. Compounds are tested against recombinant AR enzymes, with IC values compared to reference inhibitors like Sorbinil. Derivatives with electron-withdrawing groups (e.g., p-chlorophenyl) at position 6 often show enhanced activity . Parallel cytotoxicity screening in cell lines (e.g., HepG2) ensures selectivity .
Advanced Research Questions
Q. How do substituents at position 6 influence biological activity and selectivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (EWGs) like -Cl or -NO on the phenyl ring at position 6 enhance AR inhibition by stabilizing enzyme-ligand interactions. For example, 3-methyl-4-(p-chlorophenyl) derivatives exhibit IC values comparable to Sorbinil (~0.1–1 μM) . Conversely, bulky substituents (e.g., cyclobutyl) may reduce activity due to steric hindrance . Computational tools like molecular docking can predict binding modes and guide substituent selection .
Q. What molecular modeling approaches are used to study enzyme interactions?
Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) analyze interactions with targets like aldose reductase. Key residues (e.g., Tyr48, His110) form hydrogen bonds with the pyridazinone carbonyl and isoxazole nitrogen. QM/MM calculations further optimize ligand geometry in the active site . Comparative studies with inactive analogs (e.g., open-chain pyridazinones) highlight the necessity of the fused isoxazole ring for binding .
Q. How does this compound compare to other heterocyclic systems in drug discovery?
Q. How can data contradictions in biological assays be resolved?
Contradictions often arise from assay conditions (e.g., enzyme source, pH) or compound purity. For example, discrepancies in AR inhibition data may stem from variations in recombinant enzyme batches . Orthogonal assays (e.g., cellular glucose uptake vs. enzymatic IC) and rigorous QC (HPLC purity ≥95%) mitigate these issues . Meta-analyses of SAR trends across studies can identify robust activity patterns .
Methodological Considerations
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and avoid isomeric byproducts .
- Biological Screening : Include positive controls (e.g., Sorbinil for AR assays) and validate hits in dose-response curves (3–5 concentrations) .
- Computational Workflows : Combine docking with free-energy perturbation (FEP) to quantify substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
